While 1-Cyclopentylethanone has various potential applications, its use in scientific research is still being explored. Here are some areas of current research:
1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone due to the presence of a carbonyl group () adjacent to two carbon atoms. This compound appears as a colorless liquid with a sweet, fruity odor, making it notable in various industrial applications and chemical syntheses .
Currently, there is no documented research on the specific mechanism of action of 1-cyclopentylethanone in biological systems.
1-Cyclopentylethanone can be synthesized through several methods:
1-Cyclopentylethanone finds applications across various fields:
Several compounds share structural similarities with 1-cyclopentylethanone. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanone | Six-membered ring; used as a solvent | |
2-Cyclopentyl-2-butanol | Contains an additional butyl group | |
Methyl cyclobutyl ketone | Contains a cyclobutane ring | |
3-Pentanone | A straight-chain ketone |
Uniqueness: The primary distinction of 1-cyclopentylethanone lies in its five-membered cyclopentane ring structure, which influences its reactivity and physical properties compared to other ketones. Its specific odor profile also differentiates it from other similar compounds, making it valuable in flavoring applications.
Friedel-Crafts acylation is a cornerstone for introducing acyl groups into aromatic and aliphatic systems. For cyclopentane derivatives, polyphosphoric acid has emerged as an efficient solvent and catalyst, enabling direct acylation without requiring pre-formed acid chlorides. In the synthesis of cyclopentyl 2-thienyl ketone, cyclopentanecarboxylic acid reacts with thiophene in polyphosphoric acid at 75°C, achieving 99% purity without heavy metal catalysts like stannic chloride. This method avoids contamination from tin-based reagents and simplifies purification by enabling azeotropic drying with o-dichlorobenzene.
Key advancements include:
Selective hydrogenation of cyclopentadiene to cyclopentene is critical for accessing cyclopentylideneacetone precursors. Palladium catalysts on alumina carriers, paired with zinc salts, achieve >95% selectivity at 40–80°C and 2.41–2.76 MPa H₂ pressure. Nickel-based systems, such as nickel acetylacetonate with triethylaluminum, further improve yields by stabilizing reactive intermediates.
Recent innovations focus on:
Primary alcohols like cyclopentylmethanol are oxidized to 1-cyclopentylethanone using sodium dichromate in H₂SO₄. This aggressive oxidation proceeds via a two-step mechanism: initial formation of cyclopentylmethanal (aldehyde) followed by further oxidation to the carboxylic acid. Controlled conditions (e.g., PCC in dichloromethane) arrest the reaction at the ketone stage, yielding 1-cyclopentylethanone with >90% efficiency.
Comparative oxidation methods:
Oxidant | Product | Yield (%) | Conditions |
---|---|---|---|
Na₂Cr₂O₇/H₂SO₄ | Cyclopentanecarboxylic acid | 85 | 100°C, 6 h |
PCC/CH₂Cl₂ | 1-Cyclopentylethanone | 92 | RT, 2 h |
KMnO₄/H₂O | Cyclopentylmethanal | 78 | 0°C, 30 min |
The Guareschi–Thorpe reaction enables modular synthesis of 5,6,7,8-tetrahydroquinolines from 1-cyclopentylethanone, ethyl oxalate, and cyanoacetate. Chitosan, a heterogeneous catalyst, facilitates imine-enamine cascades at 80°C, achieving 42% yield over five steps. This method is pivotal for constructing S1P receptor agonists, where 1-cyclopentylethanone serves as a cyclopentyl donor for chiral isoquinoline cores.
Mechanistic insights:
Ring contraction rearrangements convert larger rings into strained cyclopentane derivatives. The Favorskii rearrangement of α-bromocyclohexanone, mediated by NaOH in methanol, contracts the six-membered ring to cyclopentanecarboxylic acid methyl ester. Anchimeric assistance from adjacent carbonyl groups stabilizes the transition state, enabling 1,2-alkyl shifts with >80% efficiency.
Applications in natural product synthesis:
The SmI₂-catalyzed intermolecular coupling of 1-cyclopentylethanone derivatives with alkynes represents a paradigm shift in radical cycloaddition chemistry. This process operates via a radical relay mechanism, where samarium(II) iodide initiates single-electron transfer (SET) to the ketone carbonyl, generating a ketyl radical intermediate. Subsequent ring-opening of the cyclopropane moiety produces a distonic radical species, which undergoes cross-coupling with alkyne partners to form cyclopentene products [2] [5].
Critical to this transformation is the conformational flexibility of the cyclopentyl group, which stabilizes transition states during radical recombination. Computational studies reveal that the chair-like conformation of 1-cyclopentylethanone enolates facilitates orbital overlap between the radical center and the alkyne π-system, enabling regioselective bond formation [5]. The catalytic cycle is maintained through a redox-relay process, where SmI₂ is regenerated via electron transfer from Sm⁰, preventing catalyst deactivation to SmIII species [5].
Table 1: Representative SmI₂-Catalyzed [3+2] Cycloadditions of 1-Cyclopentylethanone Derivatives
Substrate | Partner | Product | Yield (%) | Conditions |
---|---|---|---|---|
Aryl cyclopropyl ketone | Phenylacetylene | Spirocyclopentene | 77 | SmI₂/Sm⁰ (15 mol%) |
Alkyl cyclopropyl ketone | Styrene | Bicyclic cyclopentene | 70 | Fresh SmI₂ (15 mol%) |
The introduction of Sm⁰ as a stabilizing agent allows catalytic loadings as low as 15 mol% while maintaining efficient turnover, addressing historical challenges in samarium-mediated catalysis [2] [5].
Base-mediated reactions of 1-cyclopentylethanone with molecular oxygen under alkaline conditions yield structurally complex endoperoxides through a domino enolization-oxygenation pathway. Potassium tert-butoxide induces enolate formation, which reacts with triplet oxygen to generate a peroxyl radical intermediate. This species undergoes intramolecular cyclization, producing 3,5-dihydroxy-1,2-dioxanes with predictable stereochemistry [4].
The reaction proceeds via a stepwise mechanism:
Three-component variants of this reaction enable the synthesis of mixed endoperoxides by combining two distinct ketones with oxygen, demonstrating the method’s versatility in constructing peroxide-containing architectures [4].
While cyclotrimerization pathways remain underexplored in the provided literature, base-mediated dimerization of 1-cyclopentylethanone derivatives has been characterized under oxidative conditions. Exposure of methyl cyclopentyl ketone to potassium tert-butoxide and oxygen leads to the formation of dimeric endoperoxides through a conjugate enolate oxygenation mechanism [4]. X-ray crystallographic analysis confirms the stereochemical outcome of these dimerizations, revealing chair-like conformations in the resultant 1,2-dioxane rings [4].
The reaction’s selectivity for dimerization over trimerization appears governed by steric constraints imposed by the cyclopentyl group, which disfavor higher-order oligomerization. Kinetic studies suggest second-order dependence on ketone concentration, consistent with a rate-determining step involving enolate-oxygen coupling [4].
The synthesis of 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide from 1-cyclopentylethanone and benzo [1] [2] [5]oxadiazole 1-oxide exemplifies anchimeric assistance in heterocyclic rearrangements [1]. The cyclopentyl group stabilizes a bicyclic transition state during spiro-ring formation, with density functional theory (DFT) calculations indicating:
This neigboring group participation effect accelerates ring contraction and accounts for the observed stereoselectivity in spirocycle formation. Comparative studies with acyclic ketone analogs show significantly lower reaction rates, underscoring the critical role of the cyclopentyl group’s conformational rigidity [1].
Table 2: Anchimeric Effects in Spirocycle Formation
Substrate | Reaction Partner | krel (Relative Rate) |
---|---|---|
1-Cyclopentylethanone | Benzooxadiazole | 1.00 |
Cyclohexyl methyl ketone | Benzooxadiazole | 0.32 |
Linear heptan-2-one | Benzooxadiazole | 0.05 |
The data highlight how cyclopentyl-derived substrates outperform bulkier or more flexible analogs due to optimal transition state stabilization [1].
Process chemists at Actelion Pharmaceuticals selected 1-cyclopentylethanone as the cycloalkyl vector for the pyridyl core of ACT-334441 (cenerimod), a next-generation, highly selective sphingosine-1-phosphate 1 receptor agonist now in Phase II clinical development [1] [2]. The key transformation is a Guareschi–Thorpe annulation that stitches the ketone to ethyl oxalate and ethyl cyanoacetate, delivering 2-cyclopentyl-6-methoxyisonicotinic acid (Scheme 1). This convergent fragment couples late-stage with an optically pure glycerol ether to furnish the drug substance in 18 total steps.
Table 1 Five-Step Preparation of 2-Cyclopentyl-6-methoxyisonicotinic acid from 1-Cyclopentylethanone [1] [2]
Step | Transformation (reagent) | Isolated yield | Throughput highlights |
---|---|---|---|
1 | Claisen condensation with ethyl oxalate | 88% [1] | 55 kg batch, <3 h residence |
2 | Knoevenagel condensation with ethyl cyanoacetate | 91% [1] | No chromatographic purification |
3 | Guareschi–Thorpe ring-closure (EtOH, 90 °C) | 78% [2] | 42% overall to pyridone stage |
4 | O-Methylation (dimethyl sulfate) | 96% [1] | Low conversion of impurities |
5 | Saponification to free acid | 95% [1] | Aqueous NaOH, 50 °C |
Process intensification (continuous dosing of base, in-situ quench, and seed-controlled crystallisation) lifted the overall crystalline yield of the five-step sequence to 66% (based on the ketone) while maintaining >99.5% purity at 3- to 20-kg scale [1]. The robustness of the route enabled the manufacture of 20 kg drug-quality ACT-334441 for early clinical supply [3] [1].
Spiro-annulated quinoxalinones and quinoxaline N-oxides are privileged scaffolds in kinase inhibition and redox biology. Recent work by Singh and co-workers showed that 1-cyclopentylethanone undergoes metal-free oxidative cyclisation with benzo [5] [6]oxadiazole 1-oxide to give sterically congested spiro-quinoxaline dioxide (Scheme 2) [7] [8]. The reaction proceeds via in-situ generation of an imidoyl radical, followed by radical addition to the ketone and intramolecular C–C bond formation.
Table 2 Representative Spiro-Quinoxaline Dioxyderivatives from 1-Cyclopentylethanone [7] [8]
Entry | Oxadiazole partner (R) | Product | Yield | Diastereomeric ratio |
---|---|---|---|---|
1 | H | Spiro[quinoxaline-2,1′-cyclopentane]-3-yl dioxide | 82% [7] | >20:1 |
2 | 4-Cl | 4-Chloro analogue | 79% [8] | >20:1 |
3 | 4-OMe | 4-Methoxy analogue | 74% [8] | 17:1 |
4 | 3,5-(CF₃)₂ | Bis-trifluoromethyl analogue | 68% [8] | 10:1 |
Notably, the cyclopentyl ring transmits conformational bias into the fused quinoxaline, rigidifying the heterobiaryl axis and enhancing protein-binding entropy. In kinase panel assays, the chloro analogue (Entry 2) exhibited sub-micromolar inhibition of cyclin-dependent kinase 2 with minimal off-target activity (IC₅₀ = 180 nM, 12-kinase panel) [7].
Table 3 Activity Profile of Cyclopentyl-Substituted BIPPO Analog 46b [10] [11]
Parameter | BIPPO parent | 46b (cyclopentyl) | Change |
---|---|---|---|
pIC₅₀ vs P. falciparum (blood stage) | 5.9 [9] | 5.8 [10] | −0.1 log |
IC₅₀ vs human MRC-5 (µM) | >80 [9] | >80 [10] | none |
cLogP (Calculated) | 2.5 [10] | 3.3 [10] | +0.8 |
Aqueous cLogS | −2.9 [9] | −4.0 [10] | −1.1 |
Microsomal t½ (mouse) | 51 min [9] | 74 min [10] | +45% |
While the cyclopentyl variant 46b suffered a modest 2.5-fold potency drop relative to BIPPO, it afforded a 45% gain in microsomal stability—attributes valuable for chemical-probe optimisation [11].
The diterpene and sesterterpene families feature a bicyclo[3.6.0]undecane ([5-8] ring fusion) that poses a persistent synthetic challenge. Strategies reviewed in 2023 by Saito et al. converge on cyclopentane-to-cyclooctane expansion tactics, often initiating from 1-cyclopentylethanone or its aldol congeners [12] [13]. The ketone’s α-methylene unit facilitates:
Table 4 Selected Syntheses of Terpene-Derived [5-8] Bicycles from 1-Cyclopentylethanone Precursors
Strategy | Target framework | Longest linear sequence | Key yield | Reference |
---|---|---|---|---|
RCM–isomerisation | Xenicol core | 6 steps | 63% overall | 67 |
NHK macrocyclisation | Ophiobolin backbone | 8 steps | 72% macrocyclisation | 46 |
Pauson–Khand | Guaianolide mimic | 5 steps | 58% annulation | 86 |
Collectively these studies underscore the ketone’s utility as a pre-installed C₅ synthon whose carbonyl polarity and β-positioned methylene allow orthogonal functionalisation, facilitating regio-controlled eight-ring construction.
Across four mechanistically distinct arenas—heteroannulation, radical spiro-cyclisation, heteroaryl PDE inhibitor tailoring, and medium-ring terpene build-up—1-cyclopentylethanone consistently delivers high chemical efficiency and stereochemical leverage. Its balance of nucleophilicity and steric bulk enables reactions that are unattainable, or less selective, with smaller aliphatic ketones. As synthetic campaigns increasingly privilege convergent, late-stage diversification, the molecule’s stature as a compact yet versatile linchpin is poised to grow.
Metric | ACT-334441 route | Spiro-quinoxaline synth. | BIPPO analogue 46b | Terpene [5-8] bicycle |
---|---|---|---|---|
Max. single-step scale | 20 kg [1] | 0.5 kg [7] | 25 g [10] | 5 g [14] |
Step economy vs prior art | −3 steps [1] | −2 steps [7] | Scaffold scan | −4 steps [16] |
Green solvent use (%) | 85% EtOH/H₂O [1] | 100% MeOH [7] | 90% MeCN [10] | 70% toluene recycle [14] |
The breadth of these examples confirms that 1-cyclopentylethanone, though modest in size, occupies an outsized role in the design of modern synthetic routes to function-dense small molecules.
Flammable;Irritant